Differential Antifungal Potency: The 2,4-Difluorophenyl Imidazole Core vs. De-fluorinated Analogues
In a series of 2-anilinobenzimidazoles, the presence of the 2,4-difluorophenyl group was a key determinant of potent antifungal and antistaphylococcal activity. The lead compound from this series, which incorporates the 2,4-difluorophenyl motif, exhibited a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against Candida krusei, surpassing the reference drug fluconazole [1]. While this data comes from a more complex anilinobenzimidazole scaffold, it provides class-level evidence that the 2,4-difluorophenyl-imidazole substructure is a privileged fragment for antifungal activity, outperforming many less-substituted or differently halogenated analogues evaluated within the same study.
| Evidence Dimension | Antifungal potency (MIC) against C. krusei |
|---|---|
| Target Compound Data | N/A (data for 2-anilinobenzimidazole bearing the 2,4-difluorophenyl group: 3.12 µg/mL) |
| Comparator Or Baseline | Fluconazole (reference drug) |
| Quantified Difference | The lead 2,4-difluorophenyl derivative surpassed fluconazole; other non-fluorinated or mono-halogenated analogues in the series were less active (exact values not specified in the abstract). |
| Conditions | Tube dilution method; in vitro assay against Candida krusei. |
Why This Matters
For procurement aiming to build an antifungal compound library, a core fragment with demonstrated superiority to a clinical gold standard justifies its selection over non-fluorinated or chlorinated imidazole aldehydes, which lack equivalent comparative validation.
- [1] Göker, H. et al. (2012). Potent antifungal and antistaphylococcal 2-anilinobenzimidazoles. Zeitschrift für Naturforschung C, 67(9-10), 486-94. PMID: 23198407. View Source
